5-Chloro-5,6,7,8-tetrahydroquinoline
Overview
Description
5-Chloro-5,6,7,8-tetrahydroquinoline is a derivative of 5,6,7,8-tetrahydroquinoline . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular formula of 5,6,7,8-tetrahydroquinoline is C9H11N . The InChI code is 1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2 .Chemical Reactions Analysis
A series of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters have been prepared by the reaction of the 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification . The esters were converted into the corresponding amides, nitriles, and thioamides .Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoline include a molecular weight of 133.194 . It has been described as a colorless to light yellow liquid .Scientific Research Applications
Crystal Structure Analysis
The study of the crystal structures of various substituted tetrahydroquinolines, including derivatives of 5-Chloro-5,6,7,8-tetrahydroquinoline, is essential for understanding their chemical behavior and potential applications. X-ray diffraction methods have been employed to determine these structures, providing valuable insights for further research and development in this area (Albov, Rybakov, Babaev, & Aslanov, 2004).
Catalytic Applications in Organic Synthesis
Chiral Pt(II)/Pd(II) pincer complexes, incorporating 5,6,7,8-tetrahydroquinoline derivatives, have shown potential in catalyzing asymmetric organic reactions. Such complexes are instrumental in facilitating key chemical transformations, highlighting the utility of this compound in synthetic chemistry (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).
Synthesis of Novel Chemical Entities
This compound derivatives have been explored for the synthesis of new chemical compounds with potential biological activities. This includes the development of various substituted hydrazides with antibacterial, anti-inflammatory, analgesic, and anticonvulsant properties (Smirnova, Gavrilov, Drovosekova, Nazmetdinov, Voronina, Kolla, & Kon’shin, 1998).
Advanced Drug Design
The incorporation of 5,6,7,8-tetrahydroquinoline derivatives in the design of novel pharmaceuticals is a significant area of research. These compounds, such as those containing trifluoromethyl groups, are valuable in medicinal chemistry due to their stability and potential therapeutic effects (Johnson, O'mahony, Edwards, & Duncton, 2013).
Chemosensing and Environmental Applications
The development of chemosensors using 5-chloro-8-methoxyquinoline derivatives, such as for detecting metal ions like cadmium, is an innovative application of this compound. Such chemosensors can be critical in monitoring environmental pollutants and ensuring safety in food products and waste streams (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Novel Ligand Design for Metal Complexation
This compound has been utilized in designing new ligands for metal complexation. These ligands exhibit selective affinities for various metal ions, demonstrating their potential in analytical chemistry, particularly in the detection and quantification of specific metal ions in solutions (Bordunov, Bradshaw, Zhang, Dalley, Kou, & Izatt, 1996).
Antimicrobial and Antiviral Research
Recent studies have explored the potential of 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, derived from this compound, as dual inhibitors of Mycobacterium tuberculosis and influenza virus. Such research highlights the significance of these compounds in developing new treatments for infectious diseases (Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, & Kantevari, 2019).
Properties
IUPAC Name |
5-chloro-5,6,7,8-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYQDVRGIFOHLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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